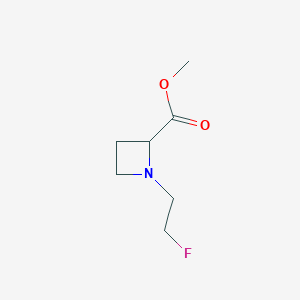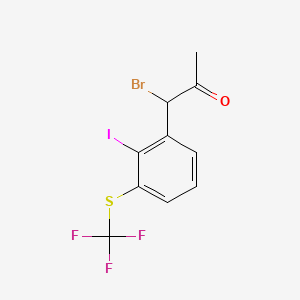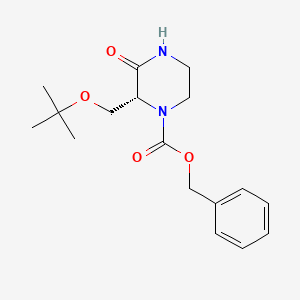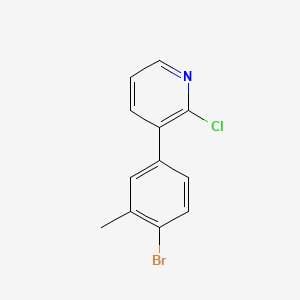![molecular formula C11H19NO B14037633 5-Methylbicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B14037633.png)
5-Methylbicyclo[3.3.1]nonane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylbicyclo[3.3.1]nonane-1-carboxamide is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylbicyclo[3.3.1]nonane-1-carboxamide typically involves multistep organic reactions. One common method includes the condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds, followed by further functionalization to introduce the carboxamide group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize reaction times and scalability. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Methylbicyclo[3.3.1]nonane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles like sodium azide (NaN3) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Methylbicyclo[3.3.1]nonane-1-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s stability and functional groups make it suitable for studying enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism by which 5-Methylbicyclo[3.3.1]nonane-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its bicyclic structure allows it to fit into specific binding sites, modulating biological pathways and influencing cellular functions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Bicyclo[3.3.1]nonane-1-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carboxamide.
9-Methoxy-9-methylbicyclo[3.3.1]nonane: A derivative with a methoxy group, used in different chemical contexts.
Uniqueness: 5-Methylbicyclo[3.3.1]nonane-1-carboxamide stands out due to its specific functional group (carboxamide), which imparts unique reactivity and stability. This makes it particularly valuable in medicinal chemistry for drug design and in material science for developing novel materials .
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
5-methylbicyclo[3.3.1]nonane-1-carboxamide |
InChI |
InChI=1S/C11H19NO/c1-10-4-2-6-11(8-10,9(12)13)7-3-5-10/h2-8H2,1H3,(H2,12,13) |
InChI Key |
BVJUCQHGLBDEHY-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1)(CCC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


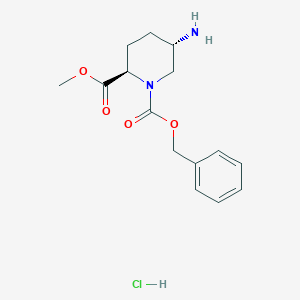
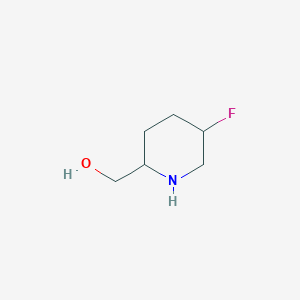
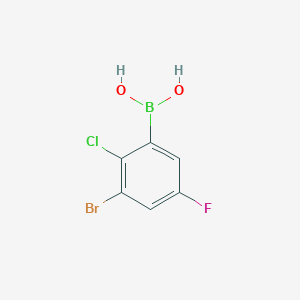
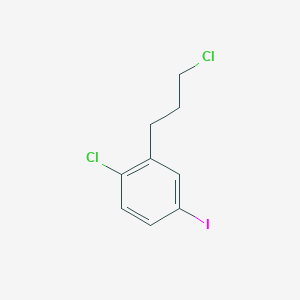
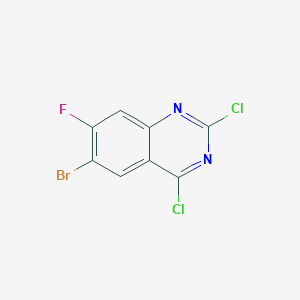
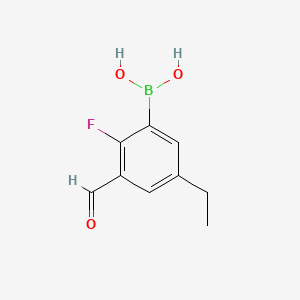
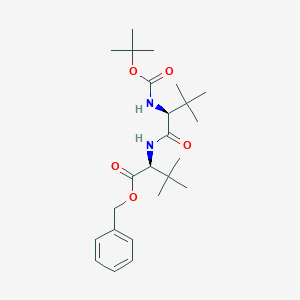
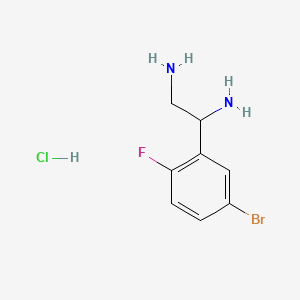
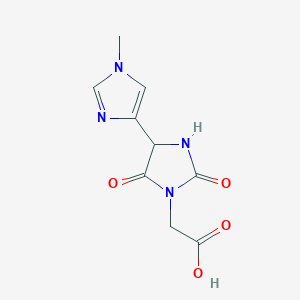
![6-Methyl-9-(thiophen-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B14037598.png)
